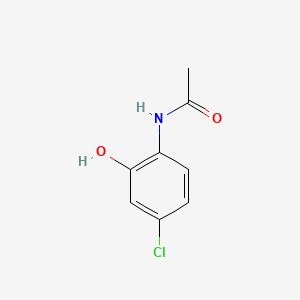

N-(4-Chloro-2-hydroxyphenyl)acetamide

概要

説明

Comprehensive Analysis of “N-(4-Chloro-2-hydroxyphenyl)acetamide”

The compound this compound is a derivative of acetanilide, which is characterized by the presence of a chloro group and a hydroxy group on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the behavior and properties that this compound might exhibit.

Synthesis Analysis

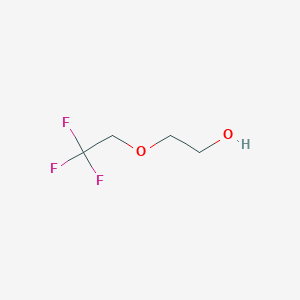

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives involves various reactions with different reagents. For instance, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, as seen in the silylation of N-(2-hydroxyphenyl)acetamide . Another synthesis route involves the reaction with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.

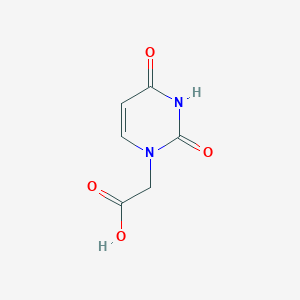

Molecular Structure Analysis

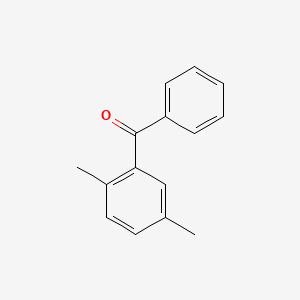

The molecular structure of compounds similar to this compound has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Chloro-N-(2,4-dimethylphenyl)acetamide reveals the conformation of the N-H bond and the presence of intermolecular hydrogen bonds . These techniques could be employed to elucidate the molecular structure of this compound, providing insights into its conformation and potential hydrogen bonding patterns.

Chemical Reactions Analysis

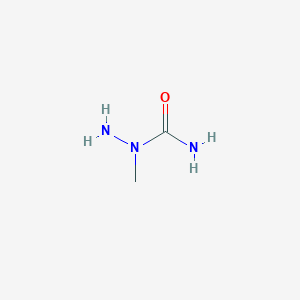

The chemical reactivity of N-(2-hydroxyphenyl)acetamide derivatives includes the formation of hydrogen bonds and the potential for various organic transformations. For instance, substituted N-(2-hydroxyphenyl)acetamides have been shown to form intra- and intermolecular hydrogen bonds . Additionally, reactions with aromatic amines can lead to the formation of heterocyclic compounds . These findings suggest that this compound may also participate in similar chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives are influenced by their molecular structure. The presence of substituents such as chloro and hydroxy groups can affect properties like solubility, melting point, and reactivity. For example, the crystal structures of related compounds provide information on their solid-state conformations and possible interactions, such as hydrogen bonding and π-π interactions . These properties are crucial for understanding the behavior of this compound in different environments and could inform its potential applications in various fields.

科学的研究の応用

Synthesis and Structure Studies

N-(4-Chloro-2-hydroxyphenyl)acetamide is utilized in the synthesis of various chemical compounds. For instance, Nikonov et al. (2016) investigated the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, demonstrating the potential of this compound in the preparation of complex molecular structures. The structures of these new compounds were investigated through methods like NMR spectroscopy, X-ray single-crystal analysis, and DFT methods (Nikonov et al., 2016).

Combinatorial Library Generation

Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide as part of a project to create a combinatorial library based on a fungal natural product. This study highlights the application of this compound in the generation of compound libraries for drug discovery (Davis & Healy, 2010).

Antimalarial Drug Synthesis

Magadum and Yadav (2018) reported the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This process, catalyzed by Novozym 435, underscores the role of this compound in the synthesis of significant pharmaceutical compounds (Magadum & Yadav, 2018).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, Yi et al. (2020) developed an electrochemical sensing platform for the simultaneous detection of environmental substances, including N-(4-hydroxyphenyl) acetamide. This study demonstrates the importance of this compound in environmental monitoring and analysis (Yi et al., 2020).

Safety and Hazards

将来の方向性

The synthesis of “N-(4-hydroxyphenyl)acetamide”, a compound structurally similar to “N-(4-Chloro-2-hydroxyphenyl)acetamide”, has been a topic of interest for many industries that produce chemicals for pharmaceutical applications . Future research may focus on improving the sustainability of the production processes, which currently use multistep procedures with low overall yield and/or severe effluent problems .

特性

IUPAC Name |

N-(4-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKCNXPTCOPTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936802 | |

| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16323-09-4 | |

| Record name | Acetanilide, 4'-chloro-2'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

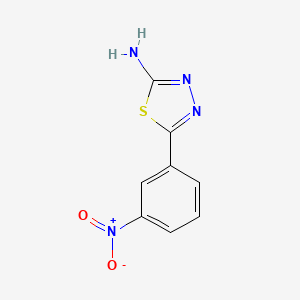

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)